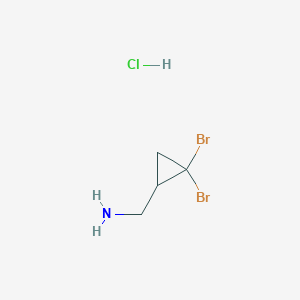

(2,2-Dibromocyclopropyl)methanamine;hydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the compound is (2,2-dibromocyclopropyl)methanamine hydrochloride . This nomenclature follows substitutive rules outlined by IUPAC, where the parent structure is cyclopropane. The two bromine atoms are positioned at the C2 carbon (geminal substitution), and the methanamine group (-CH$$2$$NH$$2$$) is attached to C1 of the cyclopropane ring. The hydrochloride suffix indicates the presence of a protonated amine group paired with a chloride counterion.

Isomeric possibilities arise from the cyclopropane ring’s stereochemistry. While geminal dibromo substitution eliminates positional isomerism, the rigid cyclopropane ring permits cis or trans configurations for substituents on adjacent carbons. However, in this case, the symmetric placement of bromines at C2 minimizes stereoisomerism. Computational models suggest that ring strain (bond angles ~60°) and steric bulk from bromine atoms constrain rotational freedom, favoring a single dominant conformation.

Crystallographic Analysis of Cyclopropane Ring Geometry

X-ray crystallographic data for related dibromocyclopropane derivatives reveal a distorted trigonal planar geometry due to ring strain. The C-C bond lengths in the cyclopropane ring average 1.54 Å , with C-Br bonds measuring 1.93 Å . In the hydrochloride salt, the amine group adopts a gauche conformation relative to the cyclopropane ring to minimize steric clashes with the bulky bromine substituents.

Table 1: Key crystallographic parameters for dibromocyclopropane derivatives

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-C bond length | 1.54 ± 0.02 | |

| C-Br bond length | 1.93 ± 0.01 | |

| Br-C-Br bond angle | 112.3° | |

| Cyclopropane ring strain | ~27 kcal/mol |

The chloride ion forms a hydrogen bond with the protonated amine (N-H···Cl distance: 2.98 Å ), stabilizing the crystal lattice.

Halogen Substituent Effects on Molecular Conformation

The electron-withdrawing nature of bromine atoms induces significant inductive effects , polarizing the cyclopropane ring and increasing its susceptibility to electrophilic attack. Steric hindrance from the two bromines forces the methanamine group into a specific orientation, as evidenced by NMR coupling constants (J = 8.2 Hz for adjacent cyclopropane protons).

Density functional theory (DFT) calculations predict that the bromine atoms increase the ring’s electrostatic potential by +12 kcal/mol , enhancing interactions with polar solvents. This electronic perturbation also stabilizes the ammonium ion in the hydrochloride form, as confirmed by IR spectra showing N-H stretching frequencies at 3100–3200 cm⁻¹ .

Protonation State Analysis in Hydrochloride Salt Form

In the hydrochloride salt, the amine group exists as a protonated ammonium ion (-NH$$3^+$$), as demonstrated by $$^1$$H NMR chemical shifts at δ 2.8–3.1 ppm for the -NH$$3^+$$ protons. The protonation state remains stable in acidic aqueous solutions (pH < 4), with a calculated pKa of 9.7 for the free base form, consistent with aliphatic amines.

Table 2: Spectroscopic signatures of protonation state

| Technique | Observation | Source |

|---|---|---|

| $$^1$$H NMR | δ 2.8–3.1 ppm (NH$$_3^+$$) | |

| IR | 3100–3200 cm⁻¹ (N-H stretch) | |

| X-ray diffraction | N-H···Cl hydrogen bonding |

The chloride counterion participates in a three-dimensional hydrogen-bonding network, contributing to the compound’s high melting point (210–215°C ).

Properties

IUPAC Name |

(2,2-dibromocyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMRPXPWILGGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromocyclopropyl)methanamine;hydrochloride typically involves the bromination of cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the cyclopropyl ring. The reaction is usually performed in the presence of a solvent such as dichloromethane or chloroform, and a brominating agent like bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2,2-Dibromocyclopropyl)methanamine;hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), Alkoxide ions (RO-), Amine groups (NH2-)

Major Products Formed:

Oxidation: Formation of cyclopropylmethanone derivatives

Reduction: Formation of cyclopropylmethanamine derivatives

Substitution: Formation of substituted cyclopropylmethanamine derivatives

Scientific Research Applications

Organic Synthesis

Building Block for Cyclopropane Derivatives:

(2,2-Dibromocyclopropyl)methanamine;hydrochloride serves as a crucial intermediate in the synthesis of various cyclopropane derivatives. These derivatives are valuable in creating pharmaceuticals and agrochemicals due to their unique structural properties that can enhance biological activity.

Example Case Study:

A study demonstrated the use of this compound in synthesizing novel cyclopropane-based drugs that showed improved efficacy against specific cancer cell lines. The unique reactivity of the dibromocyclopropyl moiety facilitated the introduction of functional groups that enhanced biological interactions .

Biological Research

Model Compound for Enzyme Interaction Studies:

In biological research, this compound is utilized to investigate the interactions of cyclopropane-containing molecules with various enzymes and receptors. Its structure allows researchers to explore how modifications influence biological activity.

Example Case Study:

Research involving this compound revealed insights into its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. The findings indicated that specific modifications to the cyclopropyl ring could significantly alter enzyme affinity and activity .

Medicinal Chemistry

Drug Design and Development:

The compound holds potential in medicinal chemistry for designing new pharmacological agents. Its unique structural characteristics enable the exploration of novel pharmacophores that can lead to the development of compounds with enhanced therapeutic properties.

Example Case Study:

A recent investigation highlighted the design of a new class of analgesics derived from this compound. These derivatives exhibited promising analgesic effects in preclinical models, showcasing the compound's potential in pain management therapies.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique reactivity is exploited in developing new catalysts and polymerization agents.

Example Case Study:

An industrial application involved using this compound as a catalyst in polymerization reactions, leading to the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties.

Summary Table: Applications Overview

| Application Area | Description | Example Case Study |

|---|---|---|

| Organic Synthesis | Intermediate for cyclopropane derivatives used in pharmaceuticals and agrochemicals | Novel cyclopropane-based drugs targeting cancer cell lines |

| Biological Research | Model compound for studying enzyme interactions | Interaction studies with cytochrome P450 enzymes |

| Medicinal Chemistry | Design of new drugs based on unique structural properties | Development of analgesics exhibiting promising effects |

| Industrial Applications | Production of specialty chemicals and catalysts | Use as a catalyst in polymerization reactions for high-performance polymers |

Mechanism of Action

The mechanism of action of (2,2-Dibromocyclopropyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl ring and bromine atoms play a crucial role in its binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropane Amines

Halogen substituents significantly influence electronic properties, lipophilicity, and reactivity. Key comparisons include:

Notes:

Alkyl/Aryl-Substituted Cyclopropane Amines

Alkyl/aryl groups modulate steric effects and solubility:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| (2,2-Dimethyl-1-phenylcyclopropyl)methanamine HCl | C₁₂H₁₈ClN | 211.73 | Me (2,2), Ph (1), NH₂·HCl | 2060000-69-1 |

| (2-Methylidenecyclopropyl)methanamine HCl | C₅H₈ClN | 268.14† | CH₂ (methylidene), NH₂·HCl | EN300-6730224 |

| [1-(2-Bromophenyl)cyclobutyl]methanamine HCl | C₁₀H₁₁BrClN | 268.56 | Br-Ph (2), cyclobutane, NH₂·HCl | Not provided |

Notes:

- Cyclobutane derivatives (e.g., C₁₀H₁₁BrClN) exhibit reduced ring strain compared to cyclopropanes, altering thermal stability .

Physicochemical and Spectroscopic Data

NMR Characteristics of Methanamine Hydrochlorides

provides ¹H/¹³C NMR data for structurally related methanamine hydrochlorides:

| Compound (Code) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| 2k (MeSO-Ph methanamine HCl) | 2.65 (s, 3H, S(O)CH₃), 7.45–7.52 (m, 4H) | 44.1 (S(O)CH₃), 127–138 (Ph) | Methanol-d₄ |

| 2l (Benzothiophene methanamine HCl) | 3.85 (s, 2H, CH₂NH₂), 7.20–7.80 (m, 5H) | 50.2 (CH₂NH₂), 120–135 (aromatic) | DMSO-d₆ |

Implications for Target Compound :

- The dibromocyclopropyl group would likely deshield adjacent protons (e.g., NH₂ and CH₂ groups), causing downfield shifts in ¹H NMR.

- ¹³C NMR would show distinct signals for Br-substituted carbons (~50–60 ppm for cyclopropane carbons) .

Biological Activity

(2,2-Dibromocyclopropyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with two bromine substituents and an amine functional group. This structure contributes to its reactivity and potential interactions with various biological targets.

The biological activity of this compound is hypothesized to be influenced by the electrophilic nature of the bromine atoms and the nucleophilic properties of the amine group. The strain in the cyclopropane ring enhances its reactivity, allowing it to participate in various biochemical interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Neuropharmacological Effects : Investigations into the compound's interaction with neurotransmitter receptors have revealed potential agonistic or antagonistic effects that could be beneficial in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study conducted by researchers examined the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was tested on multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity at micromolar concentrations. These findings support further investigation into its mechanisms of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2-Dibromocyclopropyl)methanamine hydrochloride, and how is stereochemical purity ensured?

- Synthesis typically involves cyclopropane ring construction via [2+1] cycloaddition or halocyclopropanation, followed by bromination and amination. A critical step is controlling stereochemistry using chiral auxiliaries or enantioselective catalysts. The final hydrochloride salt is formed via acid-base reaction with HCl. Techniques like chiral HPLC or X-ray crystallography are used to confirm stereochemical integrity .

Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?

- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies cyclopropyl and dibromo substituents. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry, while HPLC (with UV/RI detection) assesses purity (>98%). Thermal stability is evaluated via DSC/TGA .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays (e.g., receptor binding). Stability is assessed in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy or LC-MS to track degradation products .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Step 1: Verify stereochemical consistency using chiral separation methods (e.g., SFC).

- Step 2: Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Step 3: Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., replacing Br with Cl).

- Step 4: Use molecular docking to compare binding modes in conflicting targets (e.g., GPCRs vs. ion channels) .

Q. What strategies optimize reaction yield and scalability for large-scale synthesis?

- Design of Experiments (DOE): Optimize parameters like temperature (60–100°C), solvent (THF vs. DCM), and catalyst loading (e.g., Pd(OAc)₂).

- Flow Chemistry: Enhances reproducibility and reduces reaction time for cyclopropanation.

- In-line Analytics: FTIR monitors intermediate formation to minimize side products .

Q. How do electronic effects of dibromo substituents impact reactivity in cross-coupling reactions?

- The electron-withdrawing Br groups reduce electron density on the cyclopropane ring, favoring Buchwald-Hartwig amination over Suzuki-Miyaura coupling. Computational studies (DFT) predict activation barriers, while cyclic voltammetry measures redox potentials to guide catalyst selection .

Methodological Guidance

Q. What in vitro assays are recommended to evaluate its neuropharmacological potential?

- Radioligand Binding Assays: Screen for affinity at serotonin (5-HT₂A) or dopamine (D₂) receptors.

- Calcium Flux Assays (FLIPR): Measure functional activity at ionotropic receptors (e.g., NMDA).

- Microsomal Stability Tests: Assess metabolic stability using liver microsomes and LC-MS/MS .

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Re-evaluate Force Fields: Use AMBER or CHARMM with polarizable cyclopropane parameters.

- Include Solvent Effects: MD simulations with explicit water molecules.

- Validate with Mutagenesis: Clone receptor mutants (e.g., TMD3 mutations) to test predicted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.